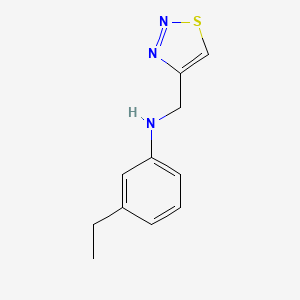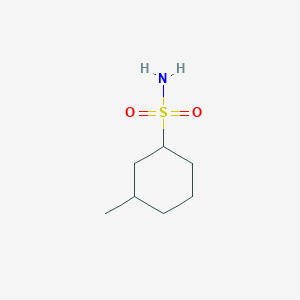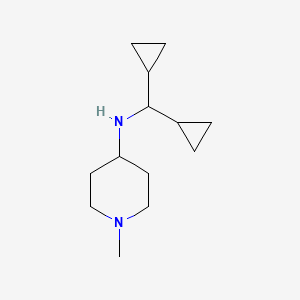![molecular formula C7H3F5O2S B13258187 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13258187.png)
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is a fluorinated organic compound that belongs to the class of acetic acids This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a thiophene ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds.
Scientific Research Applications
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the target. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is unique due to the combination of difluoro and trifluoromethyl groups attached to a thiophene ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its high fluorine content also contributes to its stability and reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H3F5O2S |
|---|---|
Molecular Weight |
246.16 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C7H3F5O2S/c8-6(9,5(13)14)3-1-15-2-4(3)7(10,11)12/h1-2H,(H,13,14) |
InChI Key |
KGNPQDOAARNQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13258104.png)

![2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13258125.png)

![N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13258128.png)
amine](/img/structure/B13258129.png)



amine](/img/structure/B13258160.png)

![tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B13258165.png)

![N-[(4-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13258180.png)
